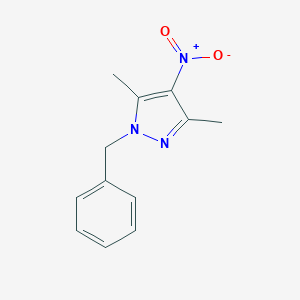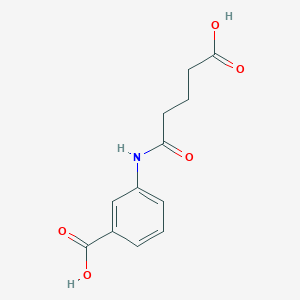![molecular formula C16H12N2O2 B386557 2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B386557.png)
2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction between 2-aminobenzohydrazide and 2-methylbenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through various pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione
- N′-benzylidene-2-hydroxymethylbenzohydrazides
Uniqueness
2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its specific substitution pattern, which imparts unique reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C16H12N2O2 |
|---|---|
Peso molecular |
264.28g/mol |
Nombre IUPAC |
2-[(E)-(2-methylphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O2/c1-11-6-2-3-7-12(11)10-17-18-15(19)13-8-4-5-9-14(13)16(18)20/h2-10H,1H3/b17-10+ |
Clave InChI |
ASFFCTSTKPKLHK-LICLKQGHSA-N |
SMILES |
CC1=CC=CC=C1C=NN2C(=O)C3=CC=CC=C3C2=O |
SMILES isomérico |
CC1=CC=CC=C1/C=N/N2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC1=CC=CC=C1C=NN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B386474.png)

![4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B386477.png)
![5-[(4-{2,4-Bisnitrophenoxy}benzylidene)amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B386478.png)



![N-(4-bromobenzylidene)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B386485.png)
![4-[(3-Chlorocarbazol-9-yl)methyl]morpholine](/img/structure/B386486.png)
![N-(3-chlorobenzylidene)-N-{4-[(3-chlorobenzylidene)amino]phenyl}amine](/img/structure/B386488.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B386491.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid](/img/structure/B386492.png)
![2-({[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-4-bromo-6-methoxyphenol](/img/structure/B386496.png)

